molecular formula C22H21F3N6O B2836132 (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421468-03-2

(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2836132
CAS No.: 1421468-03-2
M. Wt: 442.446
InChI Key: CEHJCHLDTOEVQO-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure incorporating a pyrimidine core, a piperazine linker, and a 2-(trifluoromethyl)phenyl methanone group. Compounds with such architectures are frequently investigated in medicinal chemistry and chemical biology for their potential as molecular probes or tool compounds. The presence of both hydrogen bond donor/acceptor sites (from the pyrimidine and pyridine rings) and a lipophilic trifluoromethyl group makes it a molecule of interest for studying protein-ligand interactions. Researchers may explore its utility in high-throughput screening assays, as a potential kinase inhibitor due to the aminopyrimidine motif, or as a modulator of various other biological targets. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting. For comprehensive safety and handling information, please refer to the corresponding Safety Data Sheet (SDS). Specific biological activity, mechanism of action, and primary research applications for this compound are yet to be fully characterized and represent an area of active scientific investigation.

Properties

IUPAC Name

[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-15-27-19(29-18-8-4-5-9-26-18)14-20(28-15)30-10-12-31(13-11-30)21(32)16-6-2-3-7-17(16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHJCHLDTOEVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.

    Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring, activated by the electron-donating pyridin-2-ylamino group, undergoes nucleophilic aromatic substitution (NAS) at the 4- and 6-positions. For example:

  • Halogenation : Chlorination or bromination can occur under mild conditions (e.g., NCS or NBS in DMF at 50°C).

  • Amination : Secondary amines may substitute leaving groups (e.g., Cl) via NAS, facilitated by microwave irradiation.

Table 1: Representative NAS Reactions

PositionReagent/ConditionsProductYield (%)Reference
Pyrimidine C-4NCS/DMF, 50°CChlorinated derivative75–85,
Pyrimidine C-6NH₂R, MW, 100°CSecondary amine analog60–70

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base .

  • Cross-Coupling : Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .

Key Observations:

  • Steric hindrance from the pyrimidine group reduces reactivity at the adjacent piperazine nitrogen.

  • Trifluoromethylphenyl group stabilizes intermediates via inductive effects, enhancing reaction selectivity.

Methanone Group Reactivity

The ketone moiety undergoes:

  • Grignard Additions : Forms tertiary alcohols with organomagnesium reagents (e.g., MeMgBr) in THF.

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though competing pyrimidine ring reduction may occur.

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under standard conditions but influences:

  • Electrophilic Aromatic Substitution (EAS) : Directs substituents to meta positions on the phenyl ring.

  • Solubility : Enhances hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for reactions.

Table 2: Optimized Reaction Conditions

Reaction TypeReagentsSolventTemp (°C)Time (h)Yield (%)
Piperazine acylationAcetyl chloride, TEADCM25285
Pyrimidine aminationNH₂Cyclohexane, MWToluene120168
Methanone reductionLiAlH₄THF0→25472

Stability and Degradation

  • Hydrolytic Stability : The pyrimidine ring resists hydrolysis at pH 7–9 but degrades under strongly acidic conditions (pH < 3).

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the methanone group; stabilized by antioxidants like BHT.

Mechanistic Insights

  • Piperazine Ring Flexibility : Conformational changes enable selective functionalization at less hindered nitrogen sites .

  • Electronic Effects : The -CF₃ group withdraws electron density, polarizing the methanone carbonyl and enhancing electrophilicity.

Analytical Validation

Reaction progress is monitored via:

  • HPLC : Retention time shifts (C18 column, MeCN/H₂O gradient).

  • NMR : Disappearance of methanone carbonyl peak (~200 ppm in ¹³C NMR).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibiting them can be beneficial in treating diseases like cancer.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often vary in substituents on the pyrimidine ring, the aryl group attached to the methanone, or the piperazine modifications. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Structural Differences Synthesis Method Notable Properties References
Target Compound 2-Me, pyridin-2-ylamino, 2-CF3-phenyl Multi-step coupling/cyclization (e.g., TFA reflux) High lipophilicity (CF3 group), potential kinase affinity
(6-(4-Cl-2-CF3-phenyl)-2-Me-pyrimidine) 4-Cl-2-CF3-phenyl substituent Reflux with trifluoroacetic acid in ethylene dichloride Improved halogenated aromatic stability
{4-[4-(Ethylamino)-6-Me-pyrimidinyl]-piperazinyl}(2-F-phenyl)methanone Ethylamino (vs. pyridin-2-ylamino), 2-F-phenyl Not explicitly detailed; likely similar coupling Reduced steric bulk (F vs. CF3), lower lipophilicity
Pyrazolo[3,4-d]pyrimidine derivative (V011-0431) Pyrazolo-pyrimidine core, 4-ethylphenyl group Complex multi-component synthesis Enhanced heterocyclic diversity, possible allosteric modulation
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine core (vs. pyrimidine) Condensation with triethylamine catalysis Higher polarity (imidazole), moderate yield (68%)

Structural Modifications and Implications

  • Halogen vs. CF3: The 2-CF3 group in the target compound increases metabolic stability relative to 4-Cl-2-CF3-phenyl analogs , while 2-F-phenyl derivatives (e.g., ) exhibit reduced steric hindrance but lower electron-withdrawing effects.
  • Piperazine Linker: Piperazine derivatives with methanone bridges (as in the target compound) improve solubility compared to sulfonyl or morpholine-containing analogs (e.g., ).
  • Aryl Group Variations :

    • The 2-(trifluoromethyl)phenyl group in the target compound offers superior lipophilicity (logP ~3.5 estimated) compared to 2-fluorophenyl (logP ~2.8) or 4-ethylphenyl (logP ~3.0) groups .

Biological Activity

The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the synthesis, biological activities, and structure-activity relationships of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is C23H22F3N5C_{23}H_{22}F_3N_5, and it features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

The biological activities of the compound have been explored in various studies, focusing primarily on its anti-cancer properties and kinase inhibition. Key findings include:

  • Anti-Proliferative Activity : The compound demonstrates significant anti-proliferative effects against several cancer cell lines, including:
    • K-562 (chronic myelogenous leukemia)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervical carcinoma)
    • A549 (lung carcinoma)
    In vitro studies reported IC50 values indicating moderate to high potency compared to established chemotherapeutics like imatinib and nilotinib .
  • Kinase Inhibition : The compound has shown promising results as an inhibitor of several receptor tyrosine kinases, including:
    • EGFR : Inhibition rates of up to 92% at 10 nM concentration were observed.
    • VEGFR2 : Inhibitory activity ranged from 16% to 48%.
    • PDGFRa : High selectivity was noted, with inhibition rates of 67% to 77% .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the positioning of substituents significantly influences the biological activity of the compound. For example:

  • The trifluoromethyl group on the phenyl ring enhances binding affinity to the active sites of kinases.
  • Variations in the piperazine and pyrimidine substituents alter the compound's selectivity towards different kinases, suggesting that fine-tuning these groups could optimize therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In xenograft models of bladder cancer, compounds similar to this derivative exhibited significant tumor reduction, supporting their potential as effective anticancer agents.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50/Effectiveness
Anti-ProliferativeK-562Moderate
MCF-7High
HeLaModerate
A549High
Kinase InhibitionEGFR91% - 92% inhibition
VEGFR216% - 48% inhibition
PDGFRa67% - 77% inhibition

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for this compound?

  • Methodology :

  • Step 1 : Begin with substituted piperazine and pyrimidine precursors. Use coupling reactions under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) to enhance yield. For example, stannous chloride may aid reductions, while TLC monitors reaction progress .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the final product. Confirm purity using HPLC (>95%) .

Q. How can structural integrity and purity be validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and bond connectivity .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .
  • Chromatography : Employ HPLC with UV detection to assess purity and stability under varying pH conditions .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} calculations) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate preliminary therapeutic potential .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental biochemical assays be resolved?

  • Methodology :

  • Molecular docking : Re-evaluate binding poses using updated protein structures (e.g., PDB entries) and adjust force field parameters .
  • Alanine scanning mutagenesis : Identify critical residues in the target enzyme to validate computational interaction models .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to reconcile discrepancies between predicted and observed affinities .

Q. What experimental designs are robust for pharmacokinetic studies in vivo?

  • Methodology :

  • Dose optimization : Conduct pilot studies in rodent models to determine maximum tolerated dose (MTD) and plasma half-life .
  • LC-MS/MS quantification : Develop a validated method to measure compound levels in blood and tissues, accounting for metabolite interference .
  • Compartmental modeling : Use software like NONMEM to analyze absorption/distribution patterns across biological matrices .

Q. How can the compound’s selectivity for specific enzyme isoforms be systematically evaluated?

  • Methodology :

  • Panel screening : Test against a broad panel of related enzymes (e.g., 50+ kinases) using ATP-binding competition assays .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions .
  • Thermal shift assays : Compare melting temperatures (TmT_m) of target vs. off-target enzymes to assess binding stabilization .

Q. What strategies address stability issues in aqueous formulations?

  • Methodology :

  • Excipient screening : Test cyclodextrins or PEG-based formulations to enhance solubility and prevent aggregation .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H2_2O2_2) to identify degradation pathways .
  • Dynamic light scattering (DLS) : Monitor particle size distribution over time to assess colloidal stability .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported IC50_{50} values across studies?

  • Methodology :

  • Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4), ATP concentrations, and incubation times .
  • Cross-validate with orthogonal assays : Compare fluorescence-based results with radiometric or SPR-derived data .
  • Meta-analysis : Aggregate data from multiple labs using random-effects models to identify outliers and systemic biases .

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